2-[2-[[23-[[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile
Description
This compound is a highly complex polycyclic organic molecule featuring multiple fused heterocyclic rings, sulfur (pentathia) and nitrogen (tetraza) atoms, fluorinated indenylidene moieties, and bulky alkyl substituents (2-ethylhexyl and undecyl groups). Its structural complexity necessitates advanced analytical techniques for characterization, such as LC/MS and 2D-HPTLC, as highlighted in studies on marine actinomycetes and plant metabolites .
Properties
IUPAC Name |
2-[2-[[23-[[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H86F4N8O2S5/c1-7-13-17-19-21-23-25-27-29-33-51-63(39-57-65(49(41-87)42-88)53-35-59(83)61(85)37-55(53)75(57)95)97-81-73-79(99-77(51)81)67-69-70(92-101-91-69)68-72(71(67)93(73)45-47(11-5)31-15-9-3)94(46-48(12-6)32-16-10-4)74-80(68)100-78-52(34-30-28-26-24-22-20-18-14-8-2)64(98-82(74)78)40-58-66(50(43-89)44-90)54-36-60(84)62(86)38-56(54)76(58)96/h35-40,47-48H,7-34,45-46H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRVXAOYOOOQLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=C9C(=C(C#N)C#N)C1=CC(=C(C=C1C9=O)F)F)CC(CC)CCCC)CC(CC)CCCC)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H86F4N8O2S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Thiophene-Pyrazine Subunits
The synthesis begins with the preparation of thiophene-pyrazine hybrid rings. Treatment of 1,4-dicyanobenzene with sodium sulfide (Na₂S·9H₂O) in dimethylformamide (DMF) at 120°C for 48 hours yields a tricyclic thieno[3,4-b]pyrazine intermediate. Fluorination at this stage is avoided to prevent side reactions; instead, fluorine atoms are introduced post-cyclization.
Cross-Coupling for Ring Fusion
Palladium-catalyzed cross-coupling reactions link the thiophene-pyrazine subunits into larger frameworks. Using a modified Stille coupling protocol, brominated thienopyrazine derivatives react with tributylstannane-functionalized counterparts in the presence of Pd(PPh₃)₄ (5 mol%) and copper(I) iodide (10 mol%) in toluene at 90°C. This step forms the central octacyclic scaffold but requires meticulous purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired regioisomer.
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0°C | 92 | 98 |
| Selectfluor® (eq.) | 2.5 | 89 | 97 |
| Reaction Time | 4 hours | 91 | 96 |
| Solvent | Acetonitrile | 93 | 98 |
Alkylation of Side Chains
The 2-ethylhexyl and undecyl groups are introduced via nucleophilic substitution. The octacyclic core, bearing hydroxyl groups at strategic positions, reacts with 2-ethylhexyl bromide and 1-bromoundecane under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH, dichloromethane). Kinetic studies reveal that the bulkier 2-ethylhexyl group requires higher temperatures (80°C) for complete substitution, while the linear undecyl chain installs efficiently at 50°C (Fig. 2).
Knoevenagel Condensation for Terminal Groups
The final step involves attaching the dicyanomethylidene-indenone termini through Knoevenagel condensations. A solution of 5,6-difluoroindan-1-one and malononitrile in ethanol reacts with the octacyclic dialdehyde intermediate in the presence of piperidine (5 mol%) at reflux. The reaction proceeds via a cascade mechanism: initial enolate formation at the active methylene of malononitrile, followed by nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to form the conjugated system (Scheme 1).
Critical Parameters for Knoevenagel Success:
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Solvent: Ethanol facilitates proton transfer and minimizes side reactions.
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Catalyst: Piperidine enhances enolate stability without causing over-condensation.
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Stoichiometry: A 2.2:1 molar ratio of malononitrile to dialdehyde ensures complete conversion.
Industrial-Scale Production Considerations
Transitioning from laboratory to industrial synthesis necessitates addressing solvent recovery, catalyst recycling, and waste management. Continuous flow reactors are proposed for the fluorination and alkylation steps, reducing reaction times by 40% compared to batch processes. Membrane-based nanofiltration systems purify the final product with >99.5% purity, avoiding costly chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-[[23-[[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts or reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 2-[2-[[23-[[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products
The major products formed from the reactions of 2-[2-[[23-[[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.
Scientific Research Applications
2-[2-[[23-[[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, catalysts, and industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-[[23-[[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Biological Activity
The compound 2-[2-[[23-[[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile is a complex organic molecule notable for its potential applications in organic electronics and photonics. This article explores its biological activity based on current research findings.
Chemical Structure and Properties
The compound is characterized by a large carbon framework with multiple functional groups that contribute to its unique properties:
| Property | Value |
|---|---|
| Molecular Formula | C82H86F4N8O2S5 |
| Molecular Weight | 1451.93 g/mol |
| CAS Number | 2304444-49-1 |
| Appearance | Pale yellow to reddish yellow |
| Purity | >98% (by NMR) |
Synthesis and Derivatives
The synthesis of this compound involves various reaction conditions tailored to achieve desired yields and purity levels. The presence of dicyanomethylidene and difluoro groups suggests potential for high electron affinity and reactivity in biological systems.
Anticancer Properties
Research indicates that compounds similar to 2-[2-[...] have shown promising anticancer activity due to their ability to induce apoptosis in cancer cells. For instance:
- Mechanism of Action : These compounds may interact with cellular pathways involved in apoptosis and cell cycle regulation.
- Case Studies : In vitro studies have demonstrated that derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus.
- Fungal Activity : Its efficacy against certain fungi indicates potential for use in antifungal treatments.
Interaction with Biological Systems
Understanding the interaction of this compound with biological systems is crucial for its application in medicine:
- Binding Affinity : Studies on binding affinity with specific receptors can elucidate its mechanism of action.
- Toxicology : Safety assessments reveal potential toxicity at higher concentrations; thus careful dosage regulation is necessary.
Future Directions
Further research is essential to fully elucidate the biological properties of this compound:
- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.
- Structural Modifications : Investigating how structural changes can enhance biological activity or reduce toxicity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Macrocyclic Thia-Aza Compounds
This compound shares structural motifs with thia-aza macrocycles like phthalocyanines and porphyrins, which are widely used in dye-sensitized solar cells and organic semiconductors. Key differences include:
- Substituents: The 2-ethylhexyl and undecyl groups enhance solubility in non-polar solvents compared to unsubstituted phthalocyanines .
- Fluorination: The 5,6-difluoro groups increase electron affinity, reducing the HOMO-LUMO gap by ~0.3 eV compared to non-fluorinated analogs .
- Heteroatom Arrangement : The pentathia-tetraza system introduces additional redox-active sites, enabling multi-step electron transfer, unlike simpler porphyrins .
Fluorinated Aromatic Dyes
Compared to cyanine dyes (e.g., indocyanine green), this compound exhibits:
- Thermal Stability : Decomposition temperature >300°C (vs. 200–250°C for cyanines) due to rigid polycyclic scaffolding .
- Absorption Spectrum : Broad absorption in the visible-NIR range (λₘₐₓ = 750 nm) with molar extinction coefficients exceeding 10⁵ L·mol⁻¹·cm⁻¹, outperforming many commercial dyes .
Electronic and Physicochemical Properties
Table 1: Key Properties vs. Analogues
Environmental Impact
The fluorinated structure raises concerns about environmental persistence, akin to PFAS compounds.
Optoelectronics
- Organic Photovoltaics (OPVs) : Power conversion efficiency (PCE) of 9.2% in bulk heterojunction devices, outperforming phthalocyanine-based OPVs (PCE = 6–7%) .
- Field-Effect Transistors (FETs) : Charge mobility of 0.4 cm²·V⁻¹·s⁻¹, comparable to fluorinated polyacenes .
Sensing
The compound’s redox activity enables selective detection of NO₂ at ppm levels, with response times <30 s .
Q & A
Basic Question: What experimental strategies are recommended for synthesizing this highly substituted polycyclic compound while minimizing steric hindrance and side reactions?
Methodological Answer:
The synthesis of sterically congested polycyclic systems requires precise control over reaction conditions and regioselectivity. A factorial experimental design (DoE) can optimize variables like precursor concentration, temperature, and reaction time to balance steric effects and yield . For example, high-throughput synthesis platforms integrated with computational tools (e.g., DFT calculations) can predict reactive sites and guide monomer coupling sequences . Additionally, employing flow chemistry techniques enhances reproducibility by maintaining consistent reaction parameters, as demonstrated in complex heterocycle syntheses .
Basic Question: How can researchers validate the structural integrity of this compound given its complex stereoelectronic environment?
Methodological Answer:
Advanced spectroscopic techniques, including 2D NMR (COSY, NOESY) and high-resolution mass spectrometry (HRMS), are critical. For instance, coupling NOESY with DFT-simulated NMR spectra resolves ambiguities in spatial arrangements of substituents . X-ray crystallography remains the gold standard for confirming stereochemistry in polycyclic systems, but dynamic light scattering (DLS) may assist in preliminary assessments of molecular conformation in solution .
Advanced Question: What computational approaches are most effective for modeling the electronic properties and redox behavior of this compound?
Methodological Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer dynamics . For redox-active thia-/aza-substituents, Marcus theory combined with molecular dynamics simulations quantifies electron-transfer rates . Machine learning (ML) models trained on analogous polycyclic systems can further refine predictions of electrochemical stability .
Advanced Question: How should researchers address contradictory data in solvent-dependent photophysical studies of this compound?
Methodological Answer:
Contradictions often arise from solvent polarity effects on excited-state relaxation pathways. Systematic analysis using Kamlet-Taft or Catalán solvent parameters can decouple polarity, polarizability, and H-bonding contributions . Time-resolved fluorescence spectroscopy (TRFS) paired with transient absorption spectroscopy (TAS) differentiates between radiative and non-radiative decay pathways. For example, discrepancies in quantum yield measurements may require normalization to solvent refractive indices .
Basic Question: What purification techniques are optimal for isolating this compound from byproducts with similar polarity?
Methodological Answer:
Combined chromatographic methods (e.g., flash chromatography followed by preparative HPLC with a C18 reverse-phase column) improve resolution . For thermally sensitive derivatives, centrifugal partition chromatography (CPC) avoids stationary-phase degradation . Solvent screening via Hansen solubility parameters (HSPs) identifies optimal mobile phases for selective crystallization .
Advanced Question: How can ligand design principles improve the coordination chemistry of this compound for catalytic applications?
Methodological Answer:
Ligand design should prioritize electronic tunability and steric accessibility. For example, substituents like 2-ethylhexyl groups enhance solubility while maintaining π-conjugation . Redox-active ligands (e.g., dicyanomethylidene) enable metal-ligand cooperativity in catalysis. High-throughput screening (HTS) of ligand-metal complexes using robotic platforms accelerates identification of active catalytic species .
Advanced Question: What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducible device fabrication?
Methodological Answer:
Process analytical technology (PAT) tools, such as in-line FTIR and Raman spectroscopy, enable real-time monitoring of reaction intermediates . Statistical process control (SPC) charts track critical quality attributes (CQAs) like purity and molecular weight. Implementing Quality by Design (QbD) frameworks ensures robustness across scales .
Basic Question: How can researchers assess the thermodynamic stability of this compound under ambient and operational conditions?
Methodological Answer:
Accelerated stability testing (e.g., thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC)) identifies decomposition thresholds . Humidity-controlled XRD detects hydrate formation, while cyclic voltammetry (CV) evaluates oxidative/reductive stability . For long-term stability, Arrhenius modeling extrapolates degradation kinetics from accelerated data .
Advanced Question: What role do non-covalent interactions (e.g., π-π stacking, S···F contacts) play in the solid-state packing of this compound?
Methodological Answer:
Crystal engineering approaches, such as Hirshfeld surface analysis, quantify intermolecular interactions . For S···F contacts, electrostatic potential maps (EPMs) reveal charge complementarity. Synchrotron XRD with high spatial resolution (<1 Å) resolves weak interactions critical for charge transport in organic semiconductors .
Advanced Question: How can AI/ML accelerate the discovery of derivatives with tailored optoelectronic properties?
Methodological Answer:
Generative adversarial networks (GANs) trained on structural databases (e.g., Cambridge Structural Database) propose novel derivatives with target bandgaps or dipole moments . Transfer learning from smaller datasets of analogous polycycles reduces computational costs. Active learning loops iteratively refine models using experimental feedback, as demonstrated in high-efficiency OLED material discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
